

# Spectroscopic Profile of 4-Methoxyphenethylamine: A Comparative Analysis

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## Compound of Interest

Compound Name: 4-Methoxy-beta-nitrostyrene

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A comprehensive guide to the spectroscopic characterization of 4-methoxyphenethylamine (4-MPEA), offering a comparative analysis with its structural isomers and parent compound. This guide provides researchers, scientists, and drug development professionals with detailed experimental data and protocols to facilitate identification and differentiation.

4-Methoxyphenethylamine (4-MPEA) is a substituted phenethylamine derivative with a methoxy group at the para position of the phenyl ring. Its structural similarity to other psychoactive phenethylamines necessitates clear and robust analytical methods for its unambiguous identification. This guide presents a detailed spectroscopic characterization of 4-MPEA using Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS). To aid in its differentiation, a direct comparison is made with its ortho- and meta-isomers, 2-methoxyphenethylamine (2-MPEA) and 3-methoxyphenethylamine (3-MPEA), as well as the parent compound, phenethylamine.

## Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data obtained for 4-MPEA and its selected comparators. These values are compiled from various spectral databases and scientific literature.

**Table 1:  $^1\text{H}$  NMR Spectroscopic Data (Chemical Shifts in ppm)**

Compound	Aromatic Protons	-CH <sub>2</sub> - (Benzylic)	-CH <sub>2</sub> - (Amino)	-OCH <sub>3</sub>	-NH <sub>2</sub>
4-Methoxyphenethylamine (4-MPEA)	~7.11 (d), ~6.83 (d)	~2.75 (t)	~2.95 (t)	~3.78 (s)	Variable
2-Methoxyphenethylamine (2-MPEA)	~7.20-6.85 (m)	~2.85 (t)	~3.00 (t)	~3.85 (s)	Variable
3-Methoxyphenethylamine (3-MPEA)	~7.20-6.75 (m)	~2.80 (t)	~3.00 (t)	~3.80 (s)	Variable
Phenethylamine	~7.30-7.15 (m)	~2.85 (t)	~3.05 (t)	-	Variable

Note: Chemical shifts are approximate and can vary depending on the solvent and experimental conditions. d = doublet, t = triplet, m = multiplet, s = singlet.

**Table 2:  $^{13}\text{C}$  NMR Spectroscopic Data (Chemical Shifts in ppm)**

Compound	Aromatic C-O	Aromatic C-H	Aromatic C (quaternary)	-CH <sub>2</sub> - (Benzylic)	-CH <sub>2</sub> - (Amino)	-OCH <sub>3</sub>
4-Methoxyphenethylamine (4-MPEA)	~158.1	~129.8, ~113.9	~131.2	~35.5	~42.9	~55.2
2-Methoxyphenethylamine (2-MPEA)	~157.5	~130.3, ~127.5, ~120.6, ~110.4	~127.8	~30.2	~41.8	~55.2
3-Methoxyphenethylamine (3-MPEA)	~159.8	~129.5, ~121.2, ~114.5, ~111.8	~140.5	~36.2	~42.5	~55.1
Phenethylamine	-	~128.9, ~128.5, ~126.3	~139.1	~36.5	~42.8	-

Note: Chemical shifts are approximate and can vary depending on the solvent and experimental conditions.

### Table 3: Key IR Absorption Bands (in cm<sup>-1</sup>)

Compound	N-H Stretch	C-H Stretch (Aromatic)	C-H Stretch (Aliphatic)	C=C Stretch (Aromatic)	C-O Stretch (Aryl Ether)
4-Methoxyphenethylamine (4-MPEA)	~3360, ~3290	~3030	~2930, ~2850	~1610, ~1510	~1245, ~1035
2-Methoxyphenethylamine (2-MPEA)	~3360, ~3290	~3060	~2930, ~2850	~1600, ~1495	~1240, ~1030
3-Methoxyphenethylamine (3-MPEA)	~3360, ~3290	~3050	~2930, ~2850	~1600, ~1585	~1260, ~1040
Phenethylamine	~3360, ~3290	~3060, ~3025	~2925, ~2855	~1605, ~1495	-

**Table 4: Mass Spectrometry Data (Key Fragments m/z)**

Compound	Molecular Ion (M <sup>+</sup> )	Base Peak	Other Key Fragments
4-Methoxyphenethylamine (4-MPEA)	151	121	106, 91, 77, 30
2-Methoxyphenethylamine (2-MPEA)	151	121	91, 77, 30
3-Methoxyphenethylamine (3-MPEA)	151	121	91, 77, 30
Phenethylamine	121	91	77, 65, 30

## Experimental Protocols

The data presented in this guide were obtained using standard analytical techniques. The general protocols for each technique are outlined below.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Approximately 5-10 mg of the analyte was dissolved in 0.5-0.7 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$  or  $\text{DMSO-d}_6$ ) in a 5 mm NMR tube.
- **Instrumentation:**  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra were recorded on a 300 MHz or 500 MHz spectrometer.
- **$^1\text{H}$  NMR Acquisition:** A standard pulse program was used with a spectral width of approximately 16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. Chemical shifts were referenced to the residual solvent peak.
- **$^{13}\text{C}$  NMR Acquisition:** A proton-decoupled pulse program was used with a spectral width of approximately 220 ppm. Chemical shifts were referenced to the solvent peak.

### Fourier-Transform Infrared (FTIR) Spectroscopy

- **Sample Preparation:** A small amount of the liquid sample was placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. Alternatively, for solid samples, a KBr pellet was prepared by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk.
- **Instrumentation:** FTIR spectra were recorded on a standard FTIR spectrometer.
- **Data Acquisition:** Spectra were typically collected over the range of  $4000\text{-}400\text{ cm}^{-1}$  with a resolution of  $4\text{ cm}^{-1}$ . A background spectrum of the clean ATR crystal or a blank KBr pellet was recorded and subtracted from the sample spectrum.

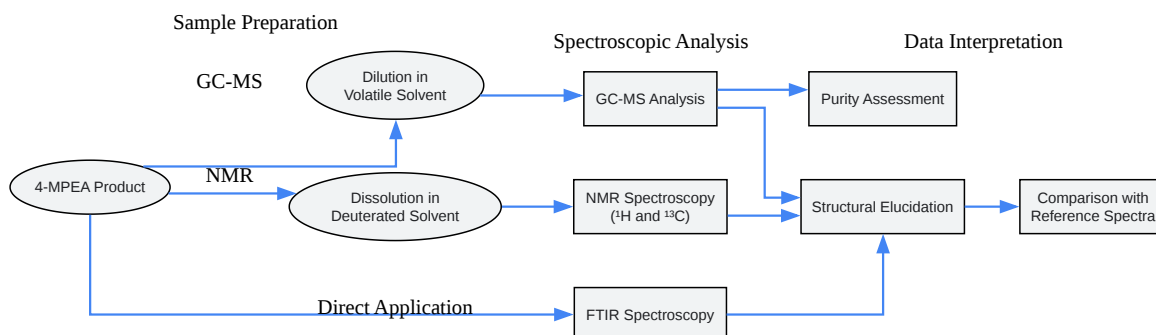
### Gas Chromatography-Mass Spectrometry (GC-MS)

- **Sample Preparation:** A dilute solution of the analyte was prepared in a suitable solvent (e.g., methanol or ethyl acetate).

- Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source was used.
- GC Conditions: A non-polar capillary column (e.g., DB-5ms) was typically used. The oven temperature was programmed to ramp from an initial temperature (e.g., 100°C) to a final temperature (e.g., 280°C) to ensure separation of the analyte from any impurities.
- MS Conditions: The mass spectrometer was operated in EI mode at 70 eV. Mass spectra were recorded over a mass range of  $m/z$  30-400.

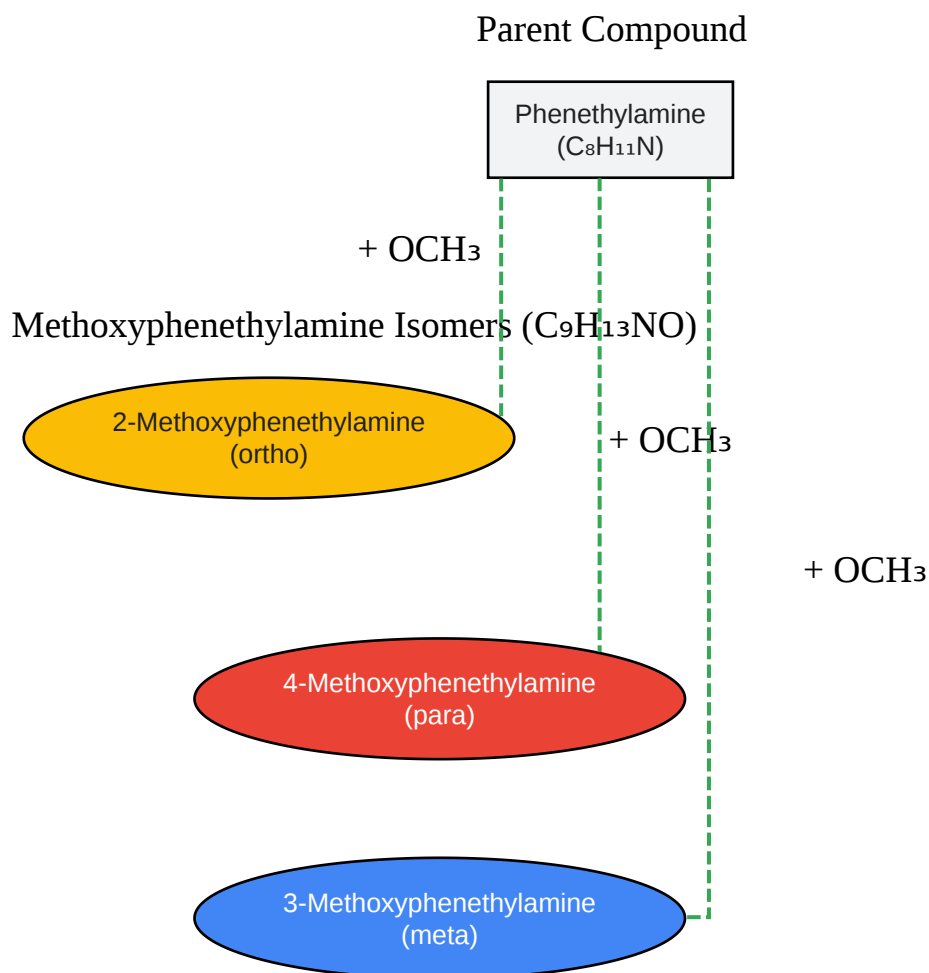
## Visualizing the Workflow and Structures

To further clarify the analytical process and the relationships between the analyzed compounds, the following diagrams are provided.



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Caption: Experimental workflow for the spectroscopic characterization of 4-MPEA.



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Caption: Structural relationship of 4-MPEA to its isomers and parent compound.

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